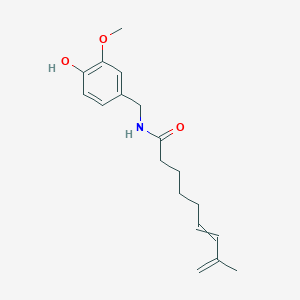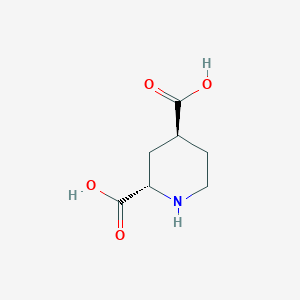
(2S,4S)-Piperidine-2,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Piperidinedicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two carboxylic acid groups attached to the piperidine ring at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-piperidinedicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dihydroxybenzoic acid with a nitrogen source in the presence of a protocatechuate dioxygenase enzyme can yield 2,4-piperidinedicarboxylic acid .
Industrial Production Methods: Industrial production of 2,4-piperidinedicarboxylic acid often involves biocatalytic processes due to their efficiency and environmental friendliness. These methods utilize specific enzymes to catalyze the formation of the desired compound from simpler precursors .
化学反应分析
Types of Reactions: 2,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carboxylic acid groups and the piperidine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize 2,4-piperidinedicarboxylic acid, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid groups to alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2,4-Piperidinedicarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
2,4-Piperidinedicarboxylic acid can be compared with other similar compounds, such as:
- 2,3-Pyridinedicarboxylic acid (Quinolinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)
These compounds share the pyridine ring structure with carboxylic acid groups at different positions, leading to variations in their chemical properties and applications .
Uniqueness: The unique positioning of the carboxylic acid groups in 2,4-piperidinedicarboxylic acid imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C7H11NO4 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC 名称 |
(2S,4S)-piperidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI 键 |
WXUOEIRUBILDKO-WHFBIAKZSA-N |
手性 SMILES |
C1CN[C@@H](C[C@H]1C(=O)O)C(=O)O |
规范 SMILES |
C1CNC(CC1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


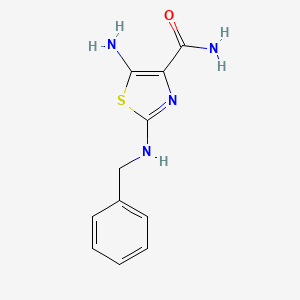
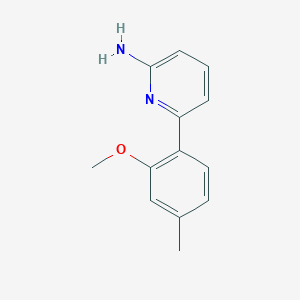

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
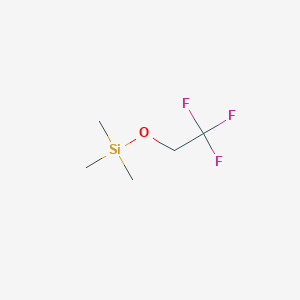
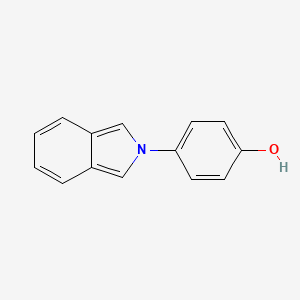
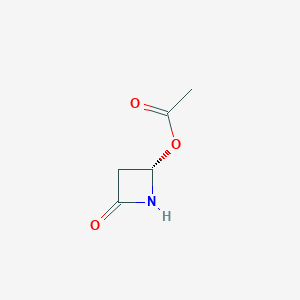
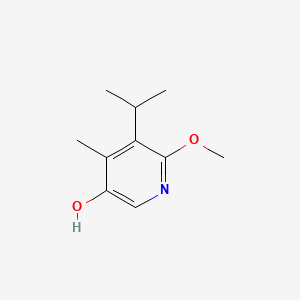
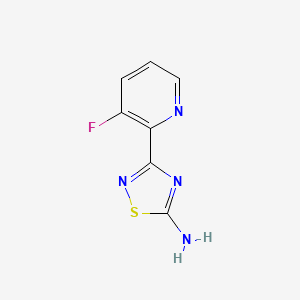
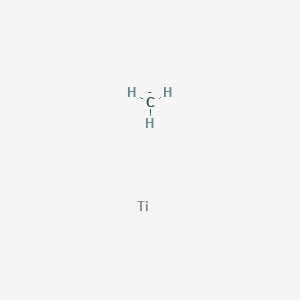
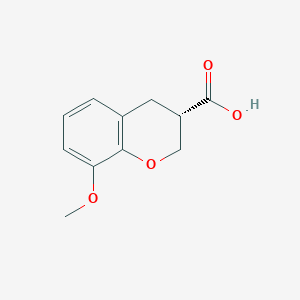
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
